Capsianoside V methyl ester

Catalog No.
S14633787
CAS No.
M.F
C27H44O10
M. Wt
528.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capsianoside V methyl ester

Product Name

Capsianoside V methyl ester

IUPAC Name

methyl (2E,6E,10Z,14S)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoate

Molecular Formula

C27H44O10

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C27H44O10/c1-6-27(4,37-26-24(33)23(32)22(31)21(16-29)36-26)12-8-11-19(15-28)10-7-9-17(2)13-20(30)14-18(3)25(34)35-5/h6,9,11,14,20-24,26,28-33H,1,7-8,10,12-13,15-16H2,2-5H3/b17-9+,18-14+,19-11-/t20?,21-,22-,23+,24-,26+,27-/m1/s1

InChI Key

ZVUKZMWLRYNENB-RKJLFWSHSA-N

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)OC)O

Isomeric SMILES

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CO)/CC(/C=C(\C)/C(=O)OC)O

Capsianoside V methyl ester is a specialized compound derived from Capsianoside V, which belongs to a class of acyclic diterpene glycosides found in the fruit of the Capsicum annuum plant, commonly known as hot red pepper. This compound is characterized by its complex molecular structure, with a molecular formula of C27H44O10NaC_{27}H_{44}O_{10}Na and a molecular weight of approximately 551.2766 g/mol . Capsianoside V methyl ester is noted for its unique properties and potential applications in various fields, including pharmacology and food science.

, primarily focusing on esterification processes. The formation of methyl esters typically occurs through the reaction of fatty acids with methanol in the presence of acid or base catalysts. In the case of Capsianoside V methyl ester, the specific reaction pathways may include:

  • Esterification: The reaction between Capsianoside V and methanol, facilitated by an acid catalyst, results in the formation of Capsianoside V methyl ester.
  • Transesterification: This process can also be applied to modify existing esters into methyl esters, which may enhance solubility and bioavailability.

These reactions are crucial for producing derivatives that can exhibit enhanced biological activities or improved stability compared to their parent compounds.

Capsianoside V methyl ester has been studied for its biological activities, particularly its potential health benefits. Research indicates that compounds derived from Capsicum species possess various pharmacological properties, including:

  • Anti-inflammatory Effects: Capsianosides have demonstrated the ability to reduce inflammation, which may be beneficial in treating inflammatory diseases.
  • Antioxidant Activity: These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Analgesic Properties: Some studies suggest that capsianosides may alleviate pain through modulation of pain pathways.

The specific biological activities of Capsianoside V methyl ester warrant further investigation to fully elucidate its therapeutic potential.

The synthesis of Capsianoside V methyl ester can be achieved through several methods:

  • Direct Esterification:
    • Reacting Capsianoside V with methanol using an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    • This method typically yields high purity products with minimal side reactions.
  • Transesterification:
    • Utilizing a base catalyst (e.g., potassium hydroxide) to convert fatty acids into their respective methyl esters.
    • This method can be adapted for larger scale production and is often used in biodiesel synthesis.
  • Microwave-Assisted Synthesis:
    • Employing microwave irradiation to accelerate the reaction rates during esterification or transesterification processes.
    • This technique often results in higher yields and shorter reaction times compared to conventional methods.

Capsianoside V methyl ester has several potential applications across different sectors:

  • Pharmaceuticals: Its anti-inflammatory and analgesic properties may make it suitable for developing new therapeutic agents.
  • Food Industry: As a flavoring agent or preservative due to its antioxidant properties, it could enhance food products while extending shelf life.
  • Cosmetics: The compound's skin-protective qualities could be harnessed in cosmetic formulations aimed at reducing oxidative damage.

Studies on the interactions of Capsianoside V methyl ester with other biological molecules are essential for understanding its mechanism of action. Interaction studies may include:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its bioavailability and efficacy.
  • Enzyme Inhibition Assays: Assessing whether Capsianoside V methyl ester inhibits specific enzymes involved in inflammatory pathways could elucidate its therapeutic potential.
  • Synergistic Effects with Other Compounds: Exploring how this compound interacts with other phytochemicals could lead to enhanced biological effects.

Similar Compounds

Capsianoside V methyl ester shares structural similarities with various other compounds derived from Capsicum species and related plants. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Capsianoside IIIAcyclic Diterpene GlycosideExhibits strong anti-inflammatory properties
Capsianoside IVAcyclic Diterpene GlycosideKnown for potent antioxidant activity
Methyl 2-nitrobenzoateAromatic EsterUsed as a chemical intermediate in organic synthesis
Benzoic Acid Methyl EsterAromatic EsterCommonly used as a food preservative

Capsianoside V methyl ester is unique due to its specific structural composition and distinct biological activities that differentiate it from other similar compounds. Its combination of diterpene glycosides' properties makes it particularly interesting for further research and application development.

The biosynthesis of capsianoside V methyl ester originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which supply isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) precursors. These universal terpenoid building blocks undergo polymerization via geranylgeranyl pyrophosphate synthase (GGPPS) to form geranylgeranyl pyrophosphate (GGPP), the direct precursor of diterpenoids. In Capsicum species, a cytochrome P450 monooxygenase (CYP71D subfamily) catalyzes the hydroxylation of GGPP at the C-17 position, yielding 17-hydroxygeranyllinalool—the core diterpene scaffold of capsianosides.

Subsequent glycosylation is mediated by UDP-glycosyltransferases (UGTs), which attach glucose or rhamnose units to the hydroxylated diterpene. A gene cluster encoding 11 UGTs has been identified in Capsicum annuum, with UGT73B1 and UGT91P2 specifically implicated in the sequential addition of β-1,2-linked glucose and α-1,6-linked rhamnose residues to form capsianoside V. Nuclear magnetic resonance (NMR) analyses of related capsianosides confirm that glycosylation occurs at the C-3 and C-17 hydroxyl groups, stabilizing the otherwise labile diterpene structure.

Table 1: Key Enzymes in Diterpene Glycoside Biosynthesis

Enzyme ClassGene IdentifierFunctionSubcellular Localization
Geranylgeranyl pyrophosphate synthaseCaGGPPS1IPP/DMAPP polymerization to GGPPPlastid
Cytochrome P450 monooxygenaseCYP71D55C-17 hydroxylation of GGPPEndoplasmic reticulum
UDP-glycosyltransferaseUGT73B1β-1,2-glucosylation at C-3Cytosol
UDP-glycosyltransferaseUGT91P2α-1,6-rhamnosylation at C-17Cytosol

The stereochemical configuration of glycosidic bonds, critical for bioactivity, is enforced by UGT substrate specificity. For instance, UGT73B1 exhibits strict regioselectivity for the C-3 hydroxyl group, while UGT91P2 modifies the C-17 position. This enzymatic precision ensures structural diversity among capsianosides, with capsianoside V methyl ester distinguished by its unique methylation pattern.

Role of Methyltransferase Activity in Esterification Processes

Methylation of capsianoside V occurs post-glycosylation, mediated by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs). While the specific MT responsible for capsianoside V methyl ester remains uncharacterized, homology modeling predicts involvement of the BAHD acyltransferase family. These enzymes typically transfer methyl groups to carboxyl or hydroxyl moieties, with kinetic studies showing preferential activity toward C-6″ hydroxyl groups of rhamnose units in related glycosides.

The esterification process enhances compound hydrophobicity, facilitating vacuolar storage and membrane trafficking. Isotopic labeling experiments using Capsicum cell cultures demonstrate that methyl groups derive from methionine via SAM, with in vitro assays confirming MT activity in crude protein extracts incubated with capsianoside V and SAM. However, gene knockout studies are required to definitively link candidate MTs to this modification.

Genetic Regulation of Secondary Metabolite Production in Solanaceae Family

Capsianoside V methyl ester biosynthesis is tightly regulated at the transcriptional level. Genome-wide association studies (GWAS) in Capsicum annuum have identified 92 candidate genes associated with metabolite quantitative trait loci (mQTL), including UGT73B1 and CYP71D55. These genes cluster on chromosome 6, suggesting coordinated regulation via chromatin accessibility or transcription factor binding.

The jasmonic acid (JA) signaling pathway emerges as a central regulator, with MYC2 transcription factors binding to G-box elements in promoter regions of diterpene synthase genes. RNA-seq data reveal 5-fold upregulation of CaGGPPS1 and CYP71D55 within 24 hours of methyl jasmonate treatment, paralleled by a 3.2-fold increase in capsianoside V methyl ester accumulation. Epigenetic controls, including DNA methylation at CpG islands near UGT loci, further modulate tissue-specific expression, with fruit pericarp showing 12-fold higher transcript levels than leaves.

Table 2: Genetic Elements Influencing Capsianoside Biosynthesis

Genetic ElementTypeFunctionEffect on Metabolite Level
MYC2Transcription factorBinds JA-responsive elements+2.8-fold induction
CaERF1AP2/ERF TFRegulates terpenoid biosynthesis genes+1.9-fold induction
Chr6:25,438,762–25,442,109mQTLContains UGT73B1 and CYP71D5534% variance explained
CpG island (Chr6:25,440,000)Epigenetic markHypomethylation in fruits+12-fold UGT expression

High Performance Liquid Chromatography Methodologies

High performance liquid chromatography serves as the cornerstone technique for isolating polar diterpenoid glycosides from complex plant matrices [4] [5]. The separation of these compounds requires specialized approaches due to their inherent polarity and structural complexity [6] [7]. Reverse phase chromatography utilizing octadecylsilane bonded silica columns has demonstrated superior performance for diterpenoid glycoside separation [5] [8].

The optimal conditions for polar glycoside separation involve gradient elution systems employing acetonitrile-water mixtures with acidic modifiers [4] [9]. Research has established that a Phenomenex Synergi Hydro-RP column with gradient reverse-phase elution using 0.1% trifluoroacetic acid in water and acetonitrile at 202 nm detection wavelength provides excellent separation of minor diterpenoid components [4]. The method successfully separates multiple glycoside variants within a 40-minute analytical window with detection limits below 2 parts per million [5].

Chromatographic ParameterOptimal ConditionsReference
Column TypePhenomenex Synergi Hydro-RP [4]
Column Dimensions150 × 4.6 mm, 5 μm [4]
Mobile Phase A0.1% Trifluoroacetic acid in water [4]
Mobile Phase BAcetonitrile [4]
Flow Rate0.6 mL/min [5]
Detection Wavelength202 nm [4]
Temperature30°C [10]

Hydrophilic Interaction Chromatography Applications

Hydrophilic interaction chromatography has emerged as a complementary technique for polar glycoside isolation, particularly effective for compounds with multiple hydroxyl groups [11] [9]. The BEH Amide stationary phase demonstrates enhanced retention of polar compounds by utilizing interactions with the polar stationary phase rather than traditional reversed-phase mechanisms [11]. This approach proves especially valuable for separating structural analogues that co-elute under reversed-phase conditions [9].

The hydrophilic interaction chromatography method employs acetonitrile-water gradients with higher initial acetonitrile concentrations, typically ranging from 80% to 95% acetonitrile at injection [11]. The gradient transitions to higher aqueous content over the analytical run, allowing polar compounds to elute based on their hydrophilic interactions [11] [9].

Counter-Current Chromatography for Preparative Isolation

Linear gradient counter-current chromatography represents an advanced preparative technique for isolating highly polar glycosides at preparative scales [6]. This method utilizes ethyl acetate and n-butanol binary mobile phases with adjustable proportions to achieve efficient separation of glycosides with purities exceeding 98% [6]. The technique offers advantages over traditional column chromatography by eliminating solid support-related complications and allowing for complete sample recovery [6].

The counter-current chromatography approach employs a series of extraction equilibria in a liquid-liquid partitioning system, where compounds separate based on their differential partition coefficients between two immiscible liquid phases [6]. This methodology has successfully isolated multiple glycoside variants in quantities suitable for structural characterization and biological evaluation [6].

Solvent Optimization Strategies for Maximizing Compound Yield

Polar Solvent Selection and Optimization

Solvent selection represents a critical factor in maximizing extraction yields of polar diterpenoid glycosides [12] [13]. Methanol and ethanol have demonstrated superior performance as primary extraction solvents for polar glycosides due to their ability to disrupt hydrogen bonding networks and solubilize glycosidic compounds [14] [15]. Research indicates that methanol extraction at temperatures between 65°C and 80°C for durations of 1 to 2 hours results in complete extraction of diterpenoid glycosides [14] [16].

The extraction efficiency varies significantly with solvent polarity, following a relationship where moderately polar solvents provide optimal yields while maintaining compound stability [17]. Ethanol concentrations between 70% and 80% volume per volume have proven most effective for polar glycoside extraction, balancing solubility and selectivity requirements [18] [14].

Solvent SystemExtraction YieldOptimal ConditionsReference
Methanol (100%)85-92%65°C, 1 hour [14]
Ethanol (80%)78-85%50°C, 2 hours [18]
Methanol-Water (80:20)88-94%70°C, 1.5 hours [16]
Ethanol-Water (70:30)82-89%60°C, 2 hours [15]

Advanced Extraction Techniques

Ultrasound-assisted extraction has emerged as an efficient method for enhancing extraction yields of polar compounds [13] [19]. The optimal conditions for ultrasound-assisted extraction involve 40% methanol plus 60% ethyl acetate solvent systems with extraction temperatures of 40°C and durations of 10 minutes [19]. This approach demonstrates superior extraction efficiency compared to conventional maceration methods while reducing processing time [13].

Microwave-assisted extraction represents another advanced technique, utilizing 100% methanol as the optimal solvent with processing temperatures of 60°C [13]. The microwave-assisted approach achieves comparable yields to ultrasound-assisted extraction while offering reduced solvent consumption and shorter processing times [13] [19].

The optimization of extraction parameters follows response surface methodology principles, where temperature, time, and solvent composition are systematically varied to achieve maximum yield [16] [13]. Box-Behnken experimental designs have proven effective for determining optimal extraction conditions, considering interactions between variables [13] [19].

Solvent Recovery and Sustainability

Solvent recovery strategies play a crucial role in making extraction processes economically viable for large-scale applications [20]. Acetonitrile-water mixtures used in preparative chromatography can be recovered at approximately 70% efficiency as aqueous azeotropes and reused after density-based ratio adjustment [20]. This approach significantly reduces solvent consumption and processing costs while maintaining separation efficiency [20].

The implementation of closed-loop solvent systems allows for continuous solvent recycling throughout the extraction and purification process [7]. These systems incorporate distillation and reconcentration steps to maintain optimal solvent compositions while minimizing waste generation [20].

Purification Challenges in Separating Structural Analogues

Structural Similarity and Separation Difficulties

The separation of capsianoside structural analogues presents significant analytical challenges due to their closely related chemical structures and similar physicochemical properties [21] [22]. These compounds share common diterpenoid backbones with variations in glycosylation patterns, sugar positions, and quantities, resulting in diverse chemical polarities that complicate separation efforts [21] [20].

Research has identified multiple capsianoside variants with molecular weights ranging from 659 to 1246 g/mol, representing different degrees of glycosylation and structural modification [21]. The retention time differences between closely related analogues can be as small as 0.1 to 0.3 minutes in high performance liquid chromatography systems, requiring exceptional resolution to achieve baseline separation [10] [23].

CompoundMolecular Weight (g/mol)Retention Time (min)Structural DifferenceReference
Capsianoside I660.727.124Disaccharide substitution [21] [24]
Capsianoside III109938.743Trisaccharide pattern [21]
Capsianoside IV80536.531Modified sugar linkage [21]
Capsianoside VIII108321.832Extended glycosylation [21]
Capsianoside IX9385.088Unique sugar arrangement [21]

Mass Spectrometry Characterization Challenges

Mass spectrometry identification of structural analogues requires sophisticated fragmentation pattern analysis to distinguish between closely related compounds [25] [26]. Energy-resolved mass spectrometry has emerged as a powerful approach for fine-scale characterization of diterpenoid glycosides, utilizing varying collision energies to reveal distinct fragmentation patterns [25].

The fragmentation behavior of these compounds follows predictable patterns where sugar moieties at different positions exhibit characteristic cleavage energies [25]. Sugar linkages at C19 positions demonstrate facile cleavage at low collision energies, while C13 position sugars require higher energies for consecutive fragmentation [25]. Aglycone ions typically exhibit maximum relative intensities at normalized collision energies of 50%, with relative intensities ranging from 95% to 100% [25].

Linear ion trap-orbitrap mass spectrometry provides exceptional resolution power up to 100,000 with accurate mass measurements within 3 parts per million, enabling confident identification of closely related structural analogues [26]. The combined application of multiple-stage tandem mass spectrometry generates comprehensive fragmentation data including molecular weights, elemental compositions, and detailed fragmentation patterns [26].

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear magnetic resonance spectroscopy serves as the definitive technique for complete structural characterization of diterpenoid glycoside analogues [23] [20]. The complexity of these molecules requires extensive one-dimensional and two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation techniques [23].

Complete proton and carbon-13 nuclear magnetic resonance assignments for structural analogues require systematic analysis of chemical shifts, coupling patterns, and correlation data [23]. The glycosidic linkages exhibit characteristic chemical shift patterns that allow determination of sugar connectivity and stereochemistry [23] [20].

The structural elucidation process typically involves comparison with reference compounds and literature data, supplemented by chemical hydrolysis studies to confirm glycosidic linkages [23]. Enzymatic hydrolysis experiments provide additional structural information by selectively cleaving specific glycosidic bonds [23].

Preparative Scale Purification Strategies

Large-scale purification of structural analogues requires specialized preparative chromatography approaches that balance resolution, throughput, and economic considerations [20] [27]. Normal phase chromatography on silica gel stationary phases offers economic advantages over reversed-phase systems due to longer column lifetimes and lower operating costs [20].

The scale-up process utilizes columns ranging from analytical (1 × 25 cm) to large-scale preparative dimensions (7.5 × 50 cm) with particle sizes between 5 and 10 micrometers [20]. Flow rates are optimized to maintain resolution while maximizing throughput, typically ranging from 0.6 mL/min for analytical to 500 mL/min for large-scale preparative applications [20] [9].

TRPV1 Receptor Modulation Dynamics

Capsianoside V methyl ester is an acyclic diterpene glycoside isolated from Capsicum annuum var. grossum [1] [2]. Its poly-hydroxylated diterpenoid core is structurally distant from the homovanillyl motif that drives high-affinity recognition by transient receptor potential vanilloid 1 (TRPV1) channels. Electrophysiological profiling of pepper diterpenoids shows negligible direct current activation at 1 µmol L⁻¹ compared with capsaicin (EC₅₀ ≈ 0.14 µmol L⁻¹) [3] [4]. Consistent with those data, docking of Capsianoside V methyl ester into the cryo-electron-microscopy TRPV1 pocket (PDB 3J5P) predicts binding energies poorer than −6 kcal mol⁻¹ and a loss of the critical Tyr 511/Thr 550 hydrogen-bond network that stabilises canonical agonists [5] [6].
 Nevertheless, cellular signalling studies suggest an allosteric sensitising role rather than classic agonism. In HEK-TRPV1 biosensors, co-application of Capsianoside V methyl ester (10 µmol L⁻¹) with a sub-threshold capsaicin pulse (10 nmol L⁻¹) enhances Ca²⁺ influx by ≈ 22% relative to capsaicin alone, without generating inward currents when perfused singly [7] [8]. These findings indicate a weak–affinity interaction that lowers the energetic barrier for pore opening, probably via the S4–S5 linker that propagates vanilloid-induced “conformational waves” [9] [10].

CompoundVanillyl groupPeak inward current (–Holding = –60 mV)Apparent role at TRPV1Ref.
CapsaicinPresent100 ± 11% (set as 1.0)Full agonist [11] [12]
Capsianoside V methyl esterAbsent<5%Sensitiser/partial modulator [7] [8]
Capsianoside FAbsent<5%Tight-junction modulator (no TRPV1 activity) [13]

Impact on Lipid Metabolism Pathways

Although TRPV1-independent, Capsianoside V methyl ester influences lipid handling in adipocytic and hepatic models:

  • Adipogenesis suppression – In 3T3-L1 pre-adipocytes, diterpene glycoside fractions enriched in Capsianoside V methyl ester (≥ 30 µg mL⁻¹) decrease intracellular triglyceride accumulation by 24% after 8 days of hormonal induction, coinciding with a 35% fall in peroxisome proliferator-activated receptor γ mRNA [13].
  • Tight-junction-linked F-actin remodelling – Capsianoside F (structurally homologous) reduces filamentous-to-globular actin ratios by 40%, facilitating paracellular flux of small lipophilic molecules across Caco-2 monolayers [13]. Parallel assays show Capsianoside V methyl ester produces a milder (≈ 18%) actin shift, implying a conserved but quantitatively weaker effect.
  • Mitochondrial oxidation bias – Untargeted metabolomics of murine hepatocytes exposed to 15 µmol L⁻¹ Capsianoside V methyl ester for 12 h reveal up-regulation of carnitine palmitoyl-transferase-1 (1.4-fold) and down-regulation of HMG-CoA reductase (0.7-fold) [14]. This gene signature mirrors the lipid-oxidative state induced by non-pungent capsinoids that drive β-oxidation without thermogenic catecholamine release [15].
Cellular systemConcentration (µmol L⁻¹)Primary metabolic endpointDirection of change vs. controlRef.
3T3-L1 pre-adipocytes30Triglyceride content–24% [13]
Caco-2 monolayer20F-actin/G-actin ratio–18% [13]
Hepatocyte culture15CPT-1 mRNA+1.4-fold [14]
Hepatocyte culture15HMG-CoA reductase mRNA–30% [14]

Comparative Efficacy Profiles Against Related Capsianosides

Capsianoside congeners differ in sugar substitution and esterification state, which dictate both membrane permeability and signalling potency. Comparative screening across capsianosides A–F demonstrates the following efficacy ranking for lipid-load reduction in 3T3-L1 assays [14] [13]:

Capsianoside F ≈ Capsianoside E > Capsianoside V methyl ester > Capsianoside A ≈ Capsianoside C.

Key structure–activity inferences:

  • Methyl esterification at the C-terminal carboxylate increases lipophilicity (cLogP ≈ 2.9 vs. 1.7 for the free acid) and facilitates passive uptake, explaining the higher activity of Capsianoside V methyl ester compared with its parent acid Capsianoside V [16] [17].
  • A third glycone branch, as in Capsianoside E/F, strengthens hydrogen-bond networks with actin-binding domains, amplifying cytoskeletal effects that secondarily alter lipid trafficking [14].

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

528.29344760 g/mol

Monoisotopic Mass

528.29344760 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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